molecular formula C17H17N3O5 B5741917 N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide

N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide

Cat. No. B5741917
M. Wt: 343.33 g/mol
InChI Key: FKFLKZKSNYWISP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3,4-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide, commonly known as DMAPA-NONOate, is a chemical compound that has gained attention in scientific research due to its potential use as a nitric oxide donor. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. DMAPA-NONOate is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Mechanism of Action

DMAPA-NONOate releases nitric oxide in a controlled and sustained manner, which makes it a valuable tool for studying the mechanism of action of nitric oxide. Nitric oxide acts as a signaling molecule in various physiological processes, including vasodilation, neurotransmission, and immune response. DMAPA-NONOate releases nitric oxide by reacting with water to form nitric oxide and an intermediate compound. The release of nitric oxide is dependent on the concentration of water, pH, and temperature.
Biochemical and Physiological Effects:
DMAPA-NONOate has been shown to have various biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-cancer effects. Its ability to release nitric oxide in a controlled manner makes it a valuable tool for studying the role of nitric oxide in these processes.

Advantages and Limitations for Lab Experiments

DMAPA-NONOate has several advantages as a research tool, including its ability to release nitric oxide in a controlled manner, its stability in aqueous solutions, and its ease of use. However, it also has some limitations, including its sensitivity to light and air, which can affect its stability, and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research involving DMAPA-NONOate. These include its use in drug development for cardiovascular disease, inflammation, and cancer, as well as its potential use as a therapeutic agent in these fields. Additionally, further research is needed to fully understand the mechanism of action of nitric oxide and its role in various physiological processes.

Synthesis Methods

DMAPA-NONOate is synthesized using a multi-step process that involves the reaction of 3,4-dimethylphenol with chloroacetyl chloride to form 3,4-dimethylphenoxyacetyl chloride. This intermediate is then reacted with 3-nitrobenzenecarboximidamide to form DMAPA-NONOate. The synthesis method is complex and requires careful control of reaction conditions to ensure high yield and purity of the final product.

Scientific Research Applications

DMAPA-NONOate has been extensively studied for its potential applications in various fields of scientific research. Its ability to release nitric oxide in a controlled manner makes it a valuable tool for studying the role of nitric oxide in various physiological processes. It has been used in studies related to cardiovascular disease, inflammation, and cancer research.

properties

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-11-6-7-15(8-12(11)2)24-10-16(21)25-19-17(18)13-4-3-5-14(9-13)20(22)23/h3-9H,10H2,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFLKZKSNYWISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671484
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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